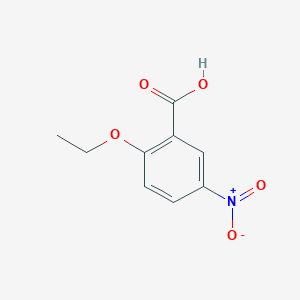

2-Ethoxy-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

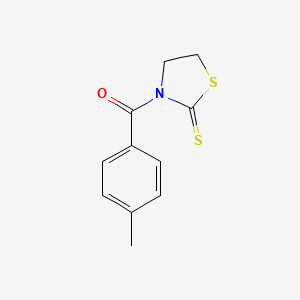

2-Ethoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 . This compound is a derivative of benzoic acid, which is characterized by the presence of an ethoxy group and a nitro group attached to the benzene ring .

Synthesis Analysis

The synthesis of nitro compounds like this compound can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an ethoxy group (C2H5O-) and a nitro group (NO2-) attached to it . The presence of these functional groups contributes to the unique physical and chemical properties of this compound .Chemical Reactions Analysis

Nitro compounds like this compound can undergo a variety of chemical reactions. For instance, they can participate in free radical bromination, nucleophilic substitution, and oxidation . The nitro group, in particular, plays a crucial role in these reactions due to its electron-withdrawing nature .Applications De Recherche Scientifique

1. Sulfhydryl Group Determination in Biological Materials

2-Ethoxy-5-nitrobenzoic acid and related compounds have been utilized in the study of sulfhydryl groups. For instance, Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups, particularly in biological materials (Ellman, 1959).

2. Investigation of Side-Chain Reactivity

The influence of the nitro-group on side-chain reactivity has been studied using compounds like this compound. Iskander et al. (1966) explored how nitro-groups impact the rates of alkaline hydrolysis in related compounds (Iskander, Tewfik, & Wasif, 1966).

3. Phenotypic Screening in Chemical Biology

In chemical biology, this compound derivatives have been used in phenotypic screening. Miller and Mitchison (2004) utilized a compound involving 5-fluoro-2-nitrobenzoic acid in this context (Miller & Mitchison, 2004).

4. Study of Nitro Reduction Reactions

Research has been conducted on the reduction reactions of nitro groups in molecules like this compound. Song (2011) investigated various reduction methods of nitro in 2-methoxy-5-nitrobenzoic acid, a compound structurally similar to this compound (Song, 2011).

5. Glutathione Determination

The compound has been used in the determination of glutathione in tissues, as illustrated by Owens and Belcher (1965), who described a colorimetric method involving a related compound (Owens & Belcher, 1965).

Mécanisme D'action

Target of Action

Nitro compounds, such as 2-ethoxy-5-nitrobenzoic acid, are known to interact with various biological targets due to their electron-withdrawing nature .

Mode of Action

Nitro compounds typically act as electron acceptors, forming a hybrid structure with a full positive charge on nitrogen and a half-negative charge on each oxygen . This property may influence the compound’s interaction with its targets.

Biochemical Pathways

For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves oxidative addition and transmetalation, where organoboron reagents are transferred from boron to palladium .

Pharmacokinetics

The polar character of nitro compounds typically results in lower volatility compared to similar compounds, which may influence their bioavailability .

Result of Action

Nitro compounds are known to have high dipole moments, which can influence their interactions with biological molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of organoboron reagents, which are used in Suzuki–Miyaura coupling, can be influenced by air and moisture . .

Safety and Hazards

While specific safety and hazard information for 2-Ethoxy-5-nitrobenzoic acid is not available, general safety measures for handling nitro compounds should be followed. These include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

2-ethoxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(10(13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKKMLOKFZITPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2745532.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)

![N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2745537.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide](/img/structure/B2745549.png)